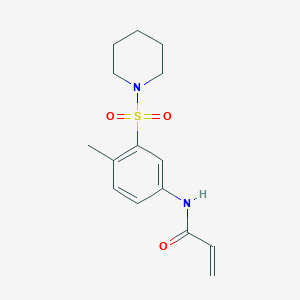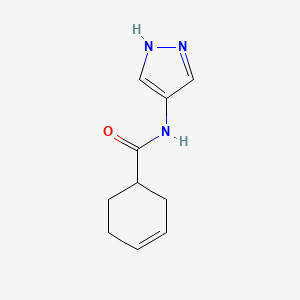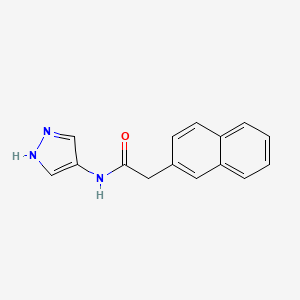
2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide, also known as NPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase 3β (GSK3β), which plays a crucial role in many cellular processes, including glycogen metabolism, cell differentiation, and apoptosis.
Mécanisme D'action
2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide exerts its biological effects by inhibiting GSK3β, a serine/threonine protein kinase that regulates many cellular processes. GSK3β is involved in the regulation of glycogen metabolism, cell differentiation, and apoptosis. By inhibiting GSK3β, 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It can regulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. It can also modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. Additionally, 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide can regulate glucose metabolism and reduce insulin resistance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK3β, which makes it a valuable tool for studying the role of this enzyme in various biological processes. 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide is also relatively easy to synthesize and has a high yield and purity. However, there are some limitations to using 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide in lab experiments. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide. One area of interest is the development of 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide-based therapeutics for various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of interest is the identification of new targets and signaling pathways that are regulated by GSK3β and 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide. Additionally, there is a need for further studies to investigate the safety and efficacy of 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide involves the reaction of 2-naphthol and 1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide as a white solid with a high yield and purity.
Applications De Recherche Scientifique
2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, bipolar disorder, and diabetes. It has been shown to have anti-tumor effects by inhibiting cancer cell growth and inducing apoptosis. Additionally, 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It also exhibits mood-stabilizing effects in animal models of bipolar disorder. Moreover, 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide has been shown to regulate glucose metabolism and reduce insulin resistance in animal models of diabetes.
Propriétés
IUPAC Name |
2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15(18-14-9-16-17-10-14)8-11-5-6-12-3-1-2-4-13(12)7-11/h1-7,9-10H,8H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCQYAAAYLLFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

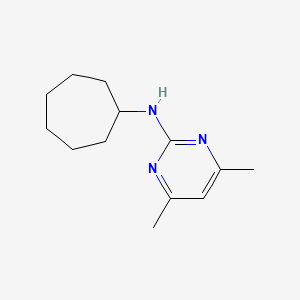

![N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine](/img/structure/B7542020.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
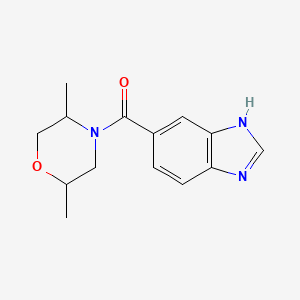
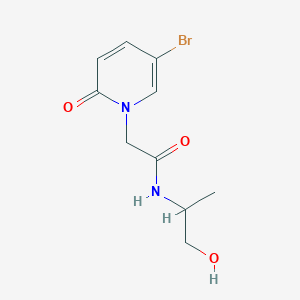
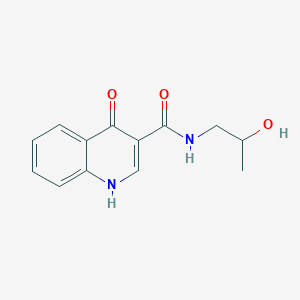

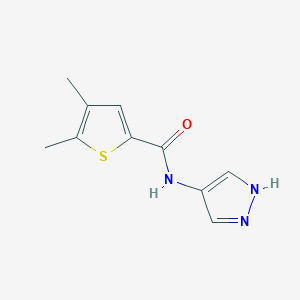
![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)
